1-Cyclohexyl-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea
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Overview
Description
1-Cyclohexyl-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea is a complex organic compound with a unique structure that combines a cyclohexyl group, a pyrrolidinone ring, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a keto acid.
Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts acylation reaction using p-tolyl chloride and an appropriate catalyst.
Formation of the Urea Moiety: The urea moiety is formed by reacting an isocyanate with an amine. In this case, the cyclohexylamine can be reacted with an isocyanate derivative of the pyrrolidinone intermediate to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
1-Cyclohexyl-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Materials Science: The compound can be used in the synthesis of novel materials with specific properties, such as polymers or nanomaterials.
Biological Studies: Researchers can use the compound to study its effects on biological systems, including its potential as an antimicrobial or anticancer agent.
Industrial Applications: The compound may find use in the development of new industrial chemicals or as a precursor for more complex molecules.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-Cyclohexyl-3-(p-tolyl)urea: This compound lacks the pyrrolidinone ring but shares the cyclohexyl and p-tolyl groups.
3-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea: This compound lacks the cyclohexyl group but retains the pyrrolidinone and urea moieties.
Uniqueness
1-Cyclohexyl-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea is unique due to its combination of a cyclohexyl group, a pyrrolidinone ring, and a urea moiety. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Properties
IUPAC Name |
1-cyclohexyl-3-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-14-7-9-17(10-8-14)22-13-15(11-18(22)23)12-20-19(24)21-16-5-3-2-4-6-16/h7-10,15-16H,2-6,11-13H2,1H3,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXAKHJCLDIAOMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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